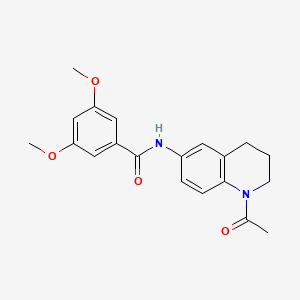

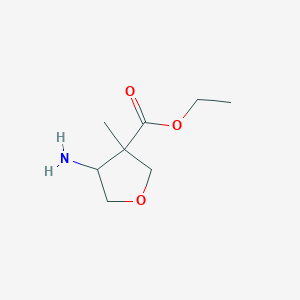

![molecular formula C17H15BrO5 B3016775 3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde CAS No. 477858-36-9](/img/structure/B3016775.png)

3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde, is a complex organic molecule that features a benzaldehyde core with multiple substituents, including bromo, methoxy, and an acetal derivative of a methoxyphenyl group. This structure suggests potential reactivity typical of benzaldehydes, as well as the possibility of interesting interactions due to the presence of the bromine and ether functionalities.

Synthesis Analysis

The synthesis of related brominated and methoxylated benzaldehydes has been explored in various studies. For instance, a natural product with a similar structure was synthesized starting from a bromo-dimethoxyphenyl methanol precursor in five steps with an overall yield of 34% . Another study reported the synthesis of bromoalkoxy-phenylazo benzaldehydes, which, while not identical, share some structural features with the compound . These syntheses typically involve halogenation reactions, ether formations, and protective group strategies.

Molecular Structure Analysis

Spectral and computational analyses are common methods used to predict and confirm the molecular structure of such compounds. For example, the synthesis of bromoalkoxy-phenylazo benzaldehydes included characterization by FT-IR, GC-MS, and NMR spectroscopy, and theoretical predictions using geometry optimization and potential energy scan studies . These techniques are crucial for determining the molecular structure and understanding the electronic properties of the compound.

Chemical Reactions Analysis

Brominated benzaldehydes can undergo various chemical reactions, including further halogenation, nucleophilic substitution, and oxidation-reduction processes. The presence of methoxy groups can influence the reactivity, as seen in a study where methoxymethyl-substituted aryl methyl ethers reacted with BBr3 to afford arylphenols . The reactivity of the compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. For instance, the presence of bromine can increase the density and molecular weight, while methoxy groups can affect the solubility in organic solvents. The compound's melting point, boiling point, and solubility would be key physical properties to consider. Chemical properties would include its reactivity towards nucleophiles, acids, bases, and oxidizing agents. These properties are not directly reported in the provided papers but can be inferred based on the functional groups present and related compounds' behaviors .

Scientific Research Applications

Synthesis and Bioevaluation

A study by Kumari et al. (2014) involved the synthesis of various compounds from substituted benzaldehyde for nematicidal activity evaluation. This research indicates potential agricultural applications of compounds derived from benzaldehydes like 3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde, particularly in controlling nematode pests in crops (Kumari, Singh, & Walia, 2014).

Novel Copolymers and Material Science

In material science, Kharas et al. (2015, 2016) synthesized novel copolymers using trisubstituted ethylenes derived from ring-substituted benzaldehydes, including structures similar to this compound. These copolymers have potential applications in the development of new materials with specific thermal and physical properties (Kharas et al., 2015), (Kharas et al., 2016).

Antimicrobial and Antioxidant Properties

In the field of medicinal chemistry, Konuş et al. (2019) synthesized benzaldehyde derivatives that demonstrated significant antimicrobial and antioxidant properties. This suggests the potential of benzaldehyde derivatives in pharmaceutical applications, including the development of new antimicrobial agents (Konuş, Aydemir, Yılmaz, Kıvrak, Kizildogan, & Arpaci, 2019).

Synthetic Chemistry and Organic Transformations

Banerjee et al. (2013) demonstrated the use of similar benzaldehyde compounds in complex organic synthesis processes. This research highlights the role of such compounds in the synthesis of new organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Banerjee, Poon, & Bedoya, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzaldehyde derivatives, it may undergo nucleophilic substitution reactions at the benzylic position . The presence of the bromine atom might make the compound susceptible to free radical reactions .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical pathways, including free radical reactions and nucleophilic substitutions .

Pharmacokinetics

The bromine atom might affect its metabolic stability .

Result of Action

Based on its structural features, it might interact with cellular targets through covalent bonding or intermolecular forces .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of other nucleophiles could compete with the compound for its targets .

properties

IUPAC Name |

3-bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO5/c1-21-13-5-3-11(4-6-13)16(20)10-23-17-12(9-19)7-14(22-2)8-15(17)18/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVIYQPWPYGFOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2Br)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

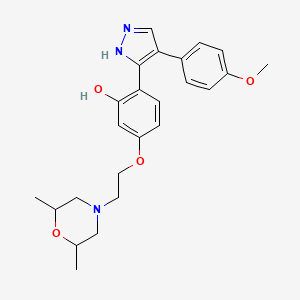

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

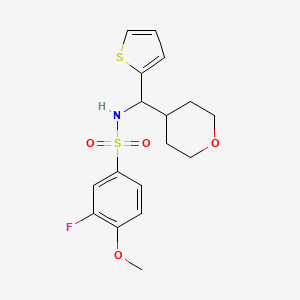

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)